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Abstract
Ro 64-6198, with the chemical formula C26H31N3O, is a potent and selective nonpeptidic

agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-

Like 1 (ORL1) receptor.[1] This document provides a comprehensive overview of the binding

affinity and selectivity profile of Ro 64-6198, presenting key quantitative data, detailed

experimental methodologies, and visual representations of relevant biological pathways and

experimental workflows. Its high affinity for the ORL1 receptor, coupled with significant

selectivity over classical opioid receptors (mu, kappa, and delta), has established Ro 64-6198
as a valuable pharmacological tool for investigating the physiological functions of the N/OFQ

system.[2]

Binding Affinity and Potency
Ro 64-6198 exhibits sub-nanomolar affinity for the human ORL1 receptor.[3] Functional assays

confirm its role as a full agonist, with potency comparable to the endogenous ligand N/OFQ.[3]

[4] The compound's affinity for other opioid receptors is significantly lower, establishing its high

selectivity.[4][5]
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The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50)

of Ro 64-6198 for the ORL1 receptor and classical opioid receptors.

Recept
or

Ligand
Assay
Type

Specie
s

Ki (nM) pKi
EC50/I
C50
(nM)

pEC50/
pIC50

Refere
nce

ORL1
Ro 64-

6198

[3H]OF

Q

Binding

Human
0.39 ±

0.05
9.4 - - [3][4]

GTPγS

Binding
Human - - 38.9 7.41 [4][5]

cAMP

Accumu

lation

Human - -
0.26 ±

0.08
9.49 [3][4]

Mu (μ)
Ro 64-

6198

Binding

Assay
Human 46.8

7.33 ±

0.09
- - [5][6]

cAMP

Accumu

lation

Human - -
89.1 ±

12.4
- [3]

Kappa

(κ)

Ro 64-

6198

Binding

Assay
Human 89.1

7.05 ±

0.07
- - [5][6]

Delta

(δ)

Ro 64-

6198

Binding

Assay
Human 1380

5.86 ±

0.04
- - [5][6]

Selectivity Profile
Ro 64-6198 demonstrates a high degree of selectivity for the ORL1 receptor. It exhibits over

100-fold selectivity for the ORL1 receptor compared to the mu and kappa opioid receptors and

over 1000-fold selectivity when compared to the delta opioid receptor.[3][7]
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Comparison Selectivity Ratio (Ki)

Mu / ORL1 ~120-fold

Kappa / ORL1 ~228-fold

Delta / ORL1 ~3500-fold

Off-Target Binding
Screening against a panel of other receptors and ion channels has revealed that Ro 64-6198
has no significant affinity (IC50 > 1 μM) for 44 other binding sites.[4] However, micromolar

affinity has been noted for the following:

Target Affinity

Delta Opioid Receptor Micromolar

Histamine H2 Receptor Micromolar

Sigma (σ) Receptor Micromolar

Dopamine D2 Receptor Micromolar

Sodium-Site 2 Channels Micromolar

Experimental Protocols
The following sections outline the general methodologies used to determine the binding affinity

and functional activity of Ro 64-6198.

Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific

receptor.

General Protocol:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

receptor of interest (e.g., HEK-293 cells expressing human ORL1).
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Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]OFQ for the

ORL1 receptor) and varying concentrations of the unlabeled competitor compound (Ro 64-
6198).

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Detection: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the receptor of interest.

General Protocol:

Membrane Preparation: Similar to binding assays, membranes from cells expressing the

receptor are used.

Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (Ro
64-6198), and the non-hydrolyzable GTP analog, [35S]GTPγS.

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the

free form by filtration.

Detection: The amount of protein-bound [35S]GTPγS is measured by scintillation counting.

Data Analysis: The concentration-response curves are analyzed to determine the EC50 and

Emax values.

cAMP Accumulation Assays
This assay measures the functional consequence of receptor activation on downstream

signaling pathways, specifically the inhibition of adenylyl cyclase.
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General Protocol:

Cell Culture: Whole cells expressing the receptor of interest are used.

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor and then stimulated

with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the

agonist (Ro 64-6198).

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured

using various methods, such as enzyme-linked immunosorbent assay (ELISA) or

radioimmunoassay (RIA).

Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated

cAMP accumulation are used to determine the IC50 value.
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Caption: ORL1 receptor signaling pathway upon agonist binding.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1680701?utm_src=pdf-body
https://www.benchchem.com/product/b1680701?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Analysis

Membrane Preparation
(with ORL1)

Incubation of
Membranes, Radioligand,

& Competitor

Radioligand
([3H]OFQ)

Competitor
(Ro 64-6198)

Rapid Filtration

Scintillation Counting

Data Analysis
(IC50 -> Ki)

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Selectivity Logic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1680701?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ro 64-6198 ORL1 Receptor Mu Receptor Kappa Receptor Delta Receptor

High Affinity (Low Ki)
(Sub-nanomolar)

Low Affinity (High Ki)
(Nanomolar to Micromolar)

High

Low

Low

Low

Conclusion:
Ro 64-6198 is a

Selective ORL1 Agonist

Click to download full resolution via product page

Caption: Logical representation of Ro 64-6198's receptor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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